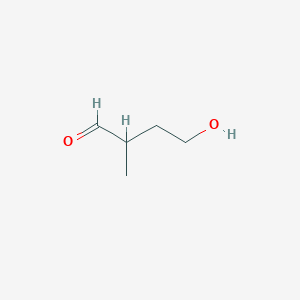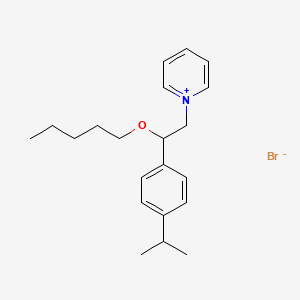![molecular formula C9H16N2O2 B14715893 1-[(E)-Methyldiazenyl]cyclohexyl acetate CAS No. 13369-61-4](/img/structure/B14715893.png)
1-[(E)-Methyldiazenyl]cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-Methyldiazenyl]cyclohexyl acetate is an organic compound characterized by the presence of a methyldiazenyl group attached to a cyclohexyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The esterification process typically involves the use of a catalyst such as Amberlyst 15, and the reaction is carried out at temperatures ranging from 333 to 373 K . The methyldiazenyl group can be introduced through a diazotization reaction, where a primary amine is treated with nitrous acid.
Industrial Production Methods: In an industrial setting, the production of 1-[(E)-Methyldiazenyl]cyclohexyl acetate involves large-scale esterification and hydrogenation processes. Catalysts such as Cu/ZnO/SiO2 are employed to ensure high conversion rates and selectivity . The process is optimized to achieve high atom economy and catalytic efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(E)-Methyldiazenyl]cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Hydrogenation of the compound can yield cyclohexanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-Methyldiazenyl]cyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[(E)-Methyldiazenyl]cyclohexyl acetate involves its interaction with molecular targets such as enzymes and receptors. The methyldiazenyl group can undergo redox reactions, influencing the activity of enzymes involved in metabolic pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexyl acetate
- Cyclohexanol
- Cyclohexanone
Comparison: 1-[(E)-Methyldiazenyl]cyclohexyl acetate is unique due to the presence of the methyldiazenyl group, which imparts distinct chemical properties and reactivityCyclohexanol and cyclohexanone, on the other hand, are more commonly used in the production of nylon and other industrial chemicals .
Eigenschaften
CAS-Nummer |
13369-61-4 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
[1-(methyldiazenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)13-9(11-10-2)6-4-3-5-7-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
SZWRJNCRHORIEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCCCC1)N=NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


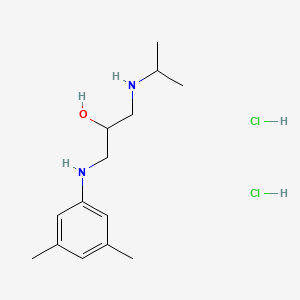
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)
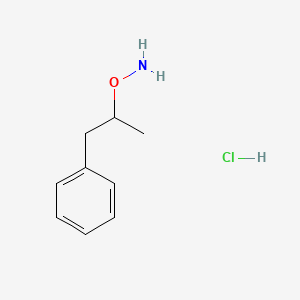
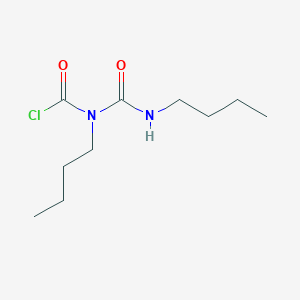
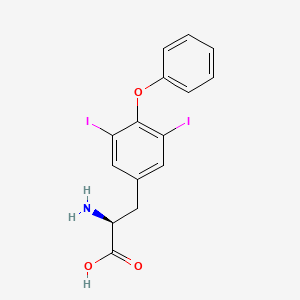
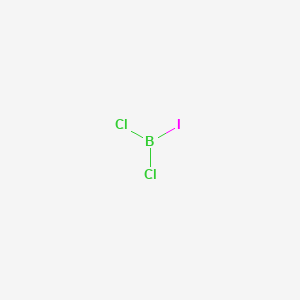

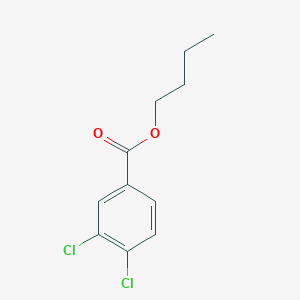
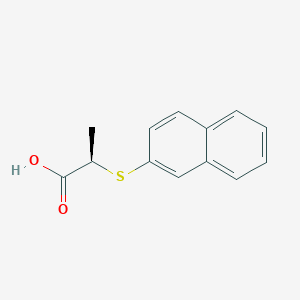
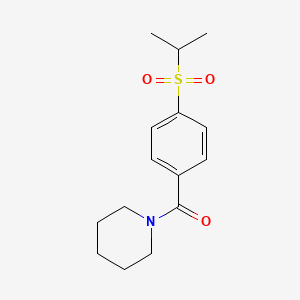
![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
